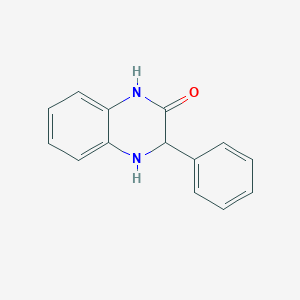

3-Phenyl-3,4-dihydroquinoxalin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c17-14-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)16-14/h1-9,13,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURISRNFECQLRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505026 | |

| Record name | 3-Phenyl-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23465-73-8 | |

| Record name | 3-Phenyl-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Phenyl 3,4 Dihydroquinoxalin 2 1h One and Its Analogues

Elucidation of Classical and Conventional Synthetic Routes

Condensation Reactions: Diverse Precursors and Optimized Conditions

The condensation of ortho-diaminobenzenes with various carbonyl-containing compounds remains a cornerstone for the synthesis of the quinoxalinone core. The choice of precursors and reaction conditions plays a critical role in the outcome of these reactions.

A primary and widely utilized method for the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones involves the reaction of o-phenylenediamines with α-haloesters, such as ethyl bromoacetate (B1195939) or methyl 2-bromo-2-phenylethanoate. researchgate.netcsus.edu This reaction typically proceeds via an initial SN2 substitution, followed by an intramolecular cyclization to form the quinoxalinone ring. csus.edu The reaction conditions, including the choice of solvent, temperature, and base, can significantly influence the product composition and yield. For instance, the use of pyridine (B92270) as a base has been shown to favor the formation of the cyclized dihydroquinoxalinone product. csus.edu

Similarly, other carboxylic acid derivatives like chloroacetic acid can be used. One reported synthesis involves refluxing a mixture of o-phenylenediamine (B120857) and chloroacetic acid in aqueous ammonia (B1221849) to produce 3,4-dihydroquinoxalin-2(1H)-one. longdom.org The reaction of o-phenylenediamines with α-keto-carboxylic acids is another established route to quinoxalinone derivatives. organic-chemistry.org

Table 1: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one Derivatives from o-Phenylenediamines and Carboxylic Acid Derivatives

| o-Phenylenediamine Derivative | Carboxylic Acid Derivative | Product | Reference |

| o-Phenylenediamine | Ethyl bromoacetate | 3,4-Dihydroquinoxalin-2(1H)-one | csus.edu |

| o-Phenylenediamine | Methyl 2-bromo-2-phenylethanoate | 3-Phenyl-3,4-dihydroquinoxalin-2(1H)-one | researchgate.net |

| o-Phenylenediamine | Chloroacetic acid | 3,4-Dihydroquinoxalin-2(1H)-one | longdom.org |

Cyclocondensation with Aroylpyruvates: Regioselectivity and Control Strategies

The cyclocondensation of o-phenylenediamines with aroylpyruvates is a facile method for preparing 3-acylmethylidene-3,4-dihydroquinoxalin-2(1H)-ones. sapub.org A significant challenge in this synthesis, particularly with unsymmetrically substituted o-phenylenediamines, is controlling the regioselectivity of the cyclization. The two amino groups of the diamine exhibit different nucleophilicities, which can lead to a mixture of regioisomeric products. sapub.org

Recent studies have demonstrated that the regioselectivity can be effectively controlled and even switched by the use of specific additives. For example, conducting the reaction in DMF at room temperature with p-toluenesulfonic acid (p-TsOH) as an additive can favor one regioisomer, while the use of hydroxybenzotriazole/N,N'-diisopropylcarbodiimide (HOBt/DIC) can selectively produce the other. sapub.org This switchable regioselectivity is highly dependent on the electronic nature of the substituent on the o-phenylenediamine. The reaction typically involves the more nucleophilic amino group attacking the more reactive α-carbonyl group of the aroylpyruvate to form an imine/enamine intermediate, which then undergoes intramolecular cyclization. sapub.org

Table 2: Regiocontrolled Synthesis of 3-Acylmethylidene-3,4-dihydroquinoxalin-2(1H)-ones

| o-Phenylenediamine Substituent | Aroylpyruvate | Additive | Predominant Regioisomer | Regioselectivity | Reference |

| -OMe | Ethyl 4-chlorobenzoylpyruvate | p-TsOH | SYN | 95% | sapub.org |

| -OMe | Ethyl 4-chlorobenzoylpyruvate | HOBt/DIC | ANTI | 90% | sapub.org |

| -Cl | Ethyl 4-chlorobenzoylpyruvate | p-TsOH | SYN | 85% | sapub.org |

| -Cl | Ethyl 4-chlorobenzoylpyruvate | HOBt/DIC | ANTI | 92% | sapub.org |

| -NO2 | Ethyl 4-chlorobenzoylpyruvate | p-TsOH | ANTI | 97% | sapub.org |

| -NO2 | Ethyl 4-chlorobenzoylpyruvate | HOBt/DIC | SYN | 88% | sapub.org |

Unconventional Ring-Forming Reactions (e.g., from Furandiones)

Beyond the more common precursors, unconventional ring-forming reactions have been explored for the synthesis of quinoxalinone derivatives. One such example involves the reaction of o-phenylenediamine with furandione derivatives. For instance, the condensation of o-phenylenediamine with 3-bromomethyl-4-methyl-2,5-dihydro-2,5-furandione (also known as 2-bromomethyl-3-methylmaleic anhydride) in DMF results in the formation of 3-(1-carboxyvinyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, with the elimination of hydrogen bromide. researchgate.net This approach demonstrates the versatility of using cyclic anhydrides as synthons for the quinoxalinone core, providing a pathway to derivatives with unique substitution patterns at the 3-position.

Reductive Cyclization Approaches

Reductive cyclization offers an alternative strategy for the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones, often starting from nitro-substituted precursors. This method is particularly useful for accessing enantiopure derivatives when chiral starting materials are employed.

A powerful method for the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones is the reductive cyclization of N-(o-nitroaryl)amino esters. This approach typically involves the reduction of the nitro group to an amino group, which then undergoes intramolecular cyclization with the ester functionality to form the quinoxalinone ring. This method is particularly valuable for the synthesis of enantiopure dihydroquinoxalinones, as it allows for the use of naturally occurring amino acids as chiral starting materials.

The reduction can be achieved using various reducing agents, with iron and zinc metal under mild conditions in a water/ethyl acetate (B1210297) mixture being effective. Another catalytic system reported for this transformation is Au/TiO2 with Et3SiH, which facilitates the reduction of the nitro group via heterogeneous transfer hydrogenation, followed by an intramolecular C-N transamidation upon treatment with silica. This method avoids the need for harsh reagents and often proceeds with high yields and excellent preservation of stereochemistry.

Asymmetric Reduction of Imine Intermediates

The asymmetric reduction of imines or iminium ions is a powerful and direct strategy for the synthesis of chiral amines and N-heterocycles. mdpi.com This approach is particularly effective as the imine intermediate can often be generated in situ from corresponding carbonyl compounds and amines, followed by a stereoselective reduction step. nih.gov In the context of dihydroquinoxalinones, this methodology involves the formation of a cyclic imine intermediate which is then reduced to afford the final chiral product.

The enantioselectivity of the reduction is typically controlled by a chiral catalyst, which can be a transition-metal complex or an organocatalyst. mdpi.comnih.gov For instance, chiral phosphoric acids have been successfully employed in the transfer hydrogenation of related heterocyclic imines, yielding products with high enantiomeric excess. nih.govresearchgate.net The reaction often proceeds through the formation of an enamine, which isomerizes to a more stable imine that is then enantioselectively reduced. nih.gov Imine reductases (IREDs) have also emerged as potent biocatalysts for the asymmetric reduction of C=N bonds, offering an alternative route to chiral amines with high stereoselectivity. nih.govresearchgate.net While direct examples for this compound are specific, the principles established for the asymmetric reduction of imines in the synthesis of other N-heterocycles, such as tetrahydroquinoxalines and tetrahydroisoquinolines, highlight the potential of this strategy. mdpi.comnih.gov

Cutting-Edge Synthetic Strategies and Catalysis

Recent advancements in synthetic chemistry have provided innovative and efficient routes to complex chiral molecules like dihydroquinoxalinones. These cutting-edge strategies often leverage the high selectivity of biocatalysts or the unique reactivity of transition metals to construct the desired heterocyclic core with excellent stereocontrol. nih.govacs.org

The key step in this chemoenzymatic sequence is a highly stereoselective hydroamination catalyzed by ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase). umcgresearch.orgnih.govnih.gov This enzyme, originating from Chelativorans sp. BNC1, catalyzes the asymmetric addition of various diamines to fumarate. acs.orgacs.orgnih.gov This biocatalytic reaction proceeds with remarkable enantioselectivity, producing N-substituted aspartic acid intermediates with enantiomeric excesses often exceeding 99%. umcgresearch.orgnih.govresearchgate.net The broad substrate scope of EDDS lyase allows for the synthesis of a diverse range of chiral building blocks. acs.orgnih.gov

Table 1: Substrate Scope of EDDS Lyase in the Hydroamination of Fumarate This interactive table summarizes the conversion and enantiomeric excess (ee) for the synthesis of N-substituted aspartic acid intermediates using EDDS lyase. Data sourced from related studies on dihydrobenzoxazinone and dihydroquinoxalinone synthesis.

| Diamine Substrate | Conversion (%) | Enantiomeric Excess (ee) (%) |

| Diamine 1p | >99 | >99 |

| Diamine 1q | >99 | >99 |

| Product | Overall Yield (%) | Enantiomeric Excess (ee) (%) |

| Dihydroquinoxalinone 1 | 78 | >99 |

| Dihydroquinoxalinone 2 | 72 | >99 |

Transition metal catalysis offers a powerful toolkit for the construction of heterocyclic frameworks. Palladium, in particular, is a versatile metal used in a wide range of transformations, including hydrogenations and annulation reactions, to build complex molecular architectures. acs.orgrsc.org

Palladium-catalyzed reactions provide a direct route to the dihydroquinoxalinone scaffold. acs.org One effective method involves the reductive N-heteroannulation of enamines, which are formed in situ from the condensation of 2-nitroanilines with aldehydes. acs.org In the presence of a palladium catalyst, such as bis(dibenzylideneacetone)palladium(0), and carbon monoxide, these enamines undergo cyclization to afford 3,4-dihydroquinoxalinones. acs.org

This transformation is inherently regioselective and serves as an efficient method for constructing the core structure of these heterocycles. acs.org The general utility of palladium on carbon (Pd/C) as a heterogeneous catalyst for hydrogenation reactions is well-established, where it facilitates the addition of hydrogen across double bonds. masterorganicchemistry.comresearchgate.net In the context of dihydroquinoxalinone synthesis, palladium catalysts play a crucial role in reductive cyclization processes, where the reduction of a nitro group is often a key step leading to intramolecular cyclization. rsc.orgmdpi.com

Transition Metal-Catalyzed Transformations

Copper-Catalyzed Coupling Reactions and Subsequent Cyclization

Copper catalysis has emerged as a powerful and cost-effective strategy for the synthesis of quinoxalin-2(1H)-one derivatives. An effective method involves the direct C–H/N–H cross-coupling of quinoxalin-2(1H)-ones with various unprotected 2-quinoxalinones and 2-quinolinones, catalyzed by copper. rsc.orgnih.gov This approach offers a convenient route with a broad substrate scope, good tolerance for various functional groups, and high atom economy, leading to the formation of important biheteroaryls containing the quinoxalin-2(1H)-one scaffold. rsc.orgnih.gov

Another innovative copper-catalyzed method utilizes visible light to initiate the aerobic direct C–N coupling between o-phenylenediamines and terminal acetylenes. rsc.org Using simple copper(I) chloride as the catalyst, this photochemical process works efficiently for a wide array of substituted o-phenylenediamines and phenylacetylenes. rsc.org The key to this reaction is the direct photo-excitation of the in situ generated copper arylacetylide. rsc.org This method is notable for its mild conditions, high yields, and avoidance of ligands and strong oxidants, making it a more viable process for constructing these biologically significant heterocycles from readily available starting materials. rsc.org

Radical Functionalization for C-H Alkylation of Quinoxalinones

Direct C-H functionalization at the C3 position of quinoxalin-2(1H)-ones is a highly efficient strategy for synthesizing a diverse range of derivatives. researchgate.net Radical-mediated approaches have proven particularly effective for this transformation. One such method is a mild electro-oxidative process for the C–H alkylation of quinoxalin-2(1H)-ones using organoboron compounds like alkyl boronic acids, esters, and alkyl trifluoroborates. rsc.org This reaction proceeds through the radical cleavage of the C–B bond to generate alkyl radicals, which then add to the quinoxalinone core to form C–C coupled products. rsc.org

Visible light-induced photoredox catalysis has also been harnessed for the C3-functionalization of quinoxalin-2(1H)-ones. researchgate.net For instance, an acyl radical generation and functionalization strategy has been developed through the direct photoexcitation of benzothiazolines. The resulting acyl radicals can be trapped by quinoxalin-2(1H)-ones to achieve their C3–H functionalization. researchgate.net These radical-based methods offer a cost-effective and powerful means to access a wide variety of substituted quinoxalinone derivatives. researchgate.net

Sustainable and Green Chemical Syntheses (e.g., Microwave-Assisted, Reactions in Aqueous Media)

In line with the principles of green chemistry, sustainable methods for the synthesis of dihydroquinoxalinones have been developed, with a focus on reducing waste, energy consumption, and the use of hazardous materials. jddhs.combeilstein-journals.org Microwave-assisted synthesis has emerged as a particularly efficient technique. jddhs.comudayton.edu

| Component | Role in Reaction | Reference |

| Aldehydes | Forms imine intermediate | acs.orgnih.govacs.org |

| Fmoc-protected α-amino acid | Provides the chiral backbone | acs.orgnih.govacs.org |

| Isocyanide | Participates in the Ugi multicomponent reaction | acs.orgnih.govacs.org |

| Polymer-supported 4-fluoro-3-amino benzoate (B1203000) ester | Serves as the aniline (B41778) precursor on a soluble support | acs.orgnih.govacs.org |

Carbon Atom Insertion Reactions for Structural Diversification of Dihydroquinoxalinones

Carbon atom insertion represents an advanced strategy for molecular editing, allowing for the modification of a molecule's core skeleton and a controlled increase in molecular complexity. rsc.org A novel carbon atom insertion reaction has been discovered for the synthesis of (Z)-3-(2-phenyl-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-ones. rsc.org

This transformation occurs when benzimidazoliums and 2-(methylsulfonyl)chromones are mixed under basic conditions. The subsequent addition of a basic aqueous solution triggers the insertion of the carbon atom from the 2-position of the chromone (B188151) into the in situ-generated N-heterocyclic carbene (NHC). rsc.org This skeletal rearrangement provides access to a unique scaffold found in numerous bioactive compounds. rsc.org This method highlights the potential of carbon atom insertion reactions for the structural diversification of dihydroquinoxalinones and related heterocyclic systems. rsc.orgresearchgate.netnih.govuchicago.edu

Stereoselective Synthesis and Chiral Induction in this compound Frameworks

The synthesis of enantiomerically pure this compound and its analogues is of significant interest due to the stereospecific interactions of chiral molecules in biological systems.

Chiral Pool Strategy Utilizing Amino Acids as Starting Materials

The chiral pool, which consists of readily available, enantiopure natural products, provides an efficient starting point for asymmetric synthesis. wikipedia.org α-Amino acids are particularly valuable chiral building blocks for the synthesis of optically pure 3,4-dihydroquinoxalin-2-ones. researchgate.netmdpi.combaranlab.org

One established strategy involves the coupling of enantiopure α-amino acids with ortho-halide-substituted nitrobenzenes or anilines, followed by cyclization. researchgate.netuit.no For example, a mild, ligand-free Ullmann-type amination of enantiopure α-amino acids with N-Boc-2-iodoanilines has been reported. uit.no The subsequent treatment with trifluoroacetic acid (TFA) facilitates the cyclization to form the substituted dihydroquinoxalin-2-ones. uit.no This process proceeds with good to excellent yields and, crucially, without racemization, affording the final products in excellent enantiomeric excess (>98% ee). uit.no Another approach involves the reductive cyclization of N-(o-nitroaryl)amino esters, derived from natural amino acids, using iron or zinc metal under mild conditions in a water/ethyl acetate mixture. researchgate.net

| Chiral Starting Material | Key Transformation | Outcome | Reference |

| Enantiopure α-amino acids | Ullmann-type amination with N-Boc-2-iodoanilines followed by cyclization | Enantiopure 3-substituted dihydroquinoxalin-2-ones (>98% ee) | uit.no |

| N-(o-nitroaryl)amino esters (from amino acids) | Reductive cyclization with Fe or Zn | Enantiopure dihydroquinoxalinones | researchgate.net |

Asymmetric Catalysis for High Enantiomeric Excess in Dihydroquinoxalinone Formation

Asymmetric catalysis offers a powerful and atom-economical alternative to chiral pool strategies for achieving high enantioselectivity. rsc.orgmdpi.com Various catalytic systems have been developed for the asymmetric synthesis of dihydroquinoxalinones and their reduced counterparts, tetrahydroquinoxalines.

A highly efficient method utilizes a Rhodium-thiourea catalyzed asymmetric hydrogenation. nih.gov This system effectively reduces quinoxalines and quinoxalinones to their corresponding chiral tetrahydroquinoxalines and dihydroquinoxalinones under mild conditions (1 MPa H₂ pressure at room temperature). nih.gov The reaction can be scaled up to the gram scale and even performed under continuous flow conditions without compromising the excellent yields (up to 98%) and enantioselectivities (up to 99% ee). nih.gov

Another approach involves a one-pot reaction that proceeds through a regioselective Heyns rearrangement followed by an enantioselective transfer hydrogenation. nih.govresearchgate.net This step-economical process uses readily available substrates to produce N-substituted tetrahydroquinoxalines in good yields (up to 97%) and high enantiomeric excess (up to 99% ee). rsc.orgresearchgate.net The success of these catalytic methods underscores the significant progress in achieving high levels of chiral induction in the synthesis of these important heterocyclic frameworks.

| Catalytic System | Substrate | Product | Yield (%) | ee (%) | Reference |

| Rh-thiourea complex | Quinoxalines/Quinoxalinones | Tetrahydroquinoxalines/Dihydroquinoxalinones | up to 98 | up to 99 | nih.gov |

| Chiral Phosphoric Acid / Hantzsch Ester | o-Phenylenediamines / α-Keto-amides | N-Substituted Tetrahydroquinoxalines | up to 97 | up to 99 | rsc.orgresearchgate.net |

Control of Regioselectivity in the Formation of 3,4-Dihydroquinoxalin-2(1H)-one Isomers

The synthesis of 3,4-dihydroquinoxalin-2(1H)-ones often involves the cyclocondensation of an unsymmetrically substituted o-phenylenediamine with a 1,2-dicarbonyl compound. This reaction can lead to the formation of two regioisomers, and controlling which isomer is formed is a significant synthetic challenge. The regiochemical outcome is influenced by the electronic properties of the substituents on the o-phenylenediamine and the reaction conditions employed. nih.govcsus.edu

Research has demonstrated that the nucleophilicity of the two amino groups in the substituted o-phenylenediamine plays a key role in determining the initial point of attack on the dicarbonyl compound. nih.gov Generally, the more nucleophilic amino group will react preferentially. Electron-donating groups (EDGs) on the benzene (B151609) ring increase the nucleophilicity of the adjacent amino group, while electron-withdrawing groups (EWGs) decrease it. nih.gov

A systematic study on the reaction of monosubstituted o-phenylenediamines with derivatives of p-chlorobenzoylpyruvate has shown that the regioselectivity can be effectively "switched" by the use of specific additives. nih.gov In the absence of additives, the reaction often yields a mixture of isomers. However, by employing acidic or coupling reagents, a high degree of selectivity for one isomer can be achieved.

For instance, the use of p-toluenesulfonic acid (p-TsOH) as a catalyst tends to favor the formation of one regioisomer, while the use of a coupling agent system like 1-hydroxybenzotriazole (B26582) (HOBt) and N,N'-diisopropylcarbodiimide (DIC) can selectively produce the other. nih.gov This switchable regioselectivity is attributed to the different reaction mechanisms promoted by these additives. p-TsOH activates the α-keto group of the pyruvate, enhancing its electrophilicity and favoring reaction at the more nucleophilic amino group of the diamine. nih.gov Conversely, the HOBt/DIC system activates the carboxylic acid function of the pyruvate, leading to a different cyclization pathway and the opposite regioisomer. nih.gov The use of 4-dimethylaminopyridine (B28879) (DMAP) has also been shown to influence the regioselectivity, favoring the formation of the ANTI isomer. nih.gov

The following table summarizes the influence of substituents and additives on the regioselectivity of the reaction between substituted o-phenylenediamines and a p-chlorobenzoylpyruvate derivative. nih.gov

| Substituent on o-phenylenediamine | Additive | Regioisomeric Ratio (SYN:ANTI) |

|---|---|---|

| -OCH3 | None | 85:15 |

| -OCH3 | p-TsOH | 95:5 |

| -OCH3 | HOBt/DIC | 14:86 |

| -Cl | None | 50:50 |

| -Cl | p-TsOH | 80:20 |

| -Cl | HOBt/DIC | 10:90 |

| -CN | None | 20:80 |

| -CN | p-TsOH | 15:85 |

| -CN | HOBt/DIC | 95:5 |

| -NO2 | None | 5:95 |

| -NO2 | p-TsOH | 10:90 |

| -NO2 | HOBt/DIC | 97:3 |

Specific Synthetic Approaches to this compound and its Direct Analogues

Several synthetic strategies have been developed for the targeted synthesis of this compound and its analogues. These methods often focus on efficiency, yield, and the ability to introduce specific substituents.

One direct and widely used method involves the reaction of an o-phenylenediamine with a 2-halo-2-phenylacetate derivative, such as methyl 2-bromo-2-phenylethanoate. This reaction proceeds via an initial nucleophilic substitution of the halide by one of the amino groups of the diamine, followed by an intramolecular cyclization to form the dihydroquinoxalinone ring. This approach is advantageous due to the commercial availability of the starting materials.

Another powerful and versatile method is the reductive cyclization of N-(2-nitrophenyl)amino acid derivatives. researchgate.net In the context of synthesizing the title compound, this would involve the preparation of N-(2-nitrophenyl)phenylglycine or its ester. The subsequent reduction of the nitro group to an amine, typically using reducing agents like iron powder in the presence of an acid (e.g., ammonium (B1175870) chloride) or catalytic hydrogenation, triggers a spontaneous intramolecular cyclization to yield the this compound. researchgate.net This method is particularly valuable for the synthesis of enantiopure compounds if an enantiomerically pure amino acid derivative is used as the starting material. uit.no

A summary of these synthetic approaches is presented in the table below.

| Synthetic Method | Starting Materials | Key Transformation | Typical Yields |

|---|---|---|---|

| Condensation Reaction | o-phenylenediamine, Methyl 2-bromo-2-phenylethanoate | Nucleophilic substitution followed by intramolecular cyclization | Moderate to Good |

| Reductive Cyclization | N-(2-nitrophenyl)phenylglycine ester | Reduction of the nitro group to an amine, followed by intramolecular cyclization | Good to Excellent |

| From α-amino acids | Enantiopure α-amino acids, N-Boc-2-iodoanilines | Ullmann-type amination followed by cyclization | Good (79-90% for cyclization step) |

The synthesis of 3-substituted dihydroquinoxalin-2-ones can also be achieved via a mild Ullmann-type, ligand-free amination of enantiopure α-amino acids with N-Boc-2-iodoanilines, followed by cyclization. uit.no This approach provides excellent control over the stereochemistry at the 3-position and allows for the introduction of a wide variety of substituents based on the chosen amino acid. For the synthesis of this compound, phenylglycine would be the amino acid of choice. The coupling reaction is followed by deprotection of the Boc group and subsequent cyclization to afford the desired product in good yields. uit.no

Mechanistic Elucidation of Reaction Pathways Involving 3 Phenyl 3,4 Dihydroquinoxalin 2 1h One

Detailed Reaction Mechanisms of Formation Pathways

The synthesis of the 3-Phenyl-3,4-dihydroquinoxalin-2(1H)-one core can be achieved through several distinct mechanistic routes. These pathways highlight a range of classical and modern synthetic strategies, from simple substitutions to complex cascade reactions.

SN2 Substitution and Intramolecular Cyclization Mechanisms

One of the most direct methods for synthesizing the this compound scaffold involves a two-step sequence initiated by a bimolecular nucleophilic substitution (SN2) reaction, followed by an intramolecular cyclization. This pathway typically utilizes o-phenylenediamine (B120857) and a substituted 2-halo-2-phenylacetate derivative as starting materials. researchgate.net

The mechanism commences with the nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic α-carbon of the phenylacetate (B1230308) ester (e.g., methyl 2-bromo-2-phenylethanoate). researchgate.net This carbon is activated by the adjacent ester group and the phenyl ring, and the halogen atom serves as an effective leaving group. The reaction proceeds via a classic SN2 transition state, leading to the formation of an N-substituted o-phenylenediamine intermediate.

| Reactant 1 | Reactant 2 | Key Mechanism Steps | Reference |

|---|---|---|---|

| o-Phenylenediamine | Methyl 2-bromo-2-phenylethanoate | 1. SN2 attack of NH2 on C-Br bond. 2. Intramolecular cyclization (amidation) with loss of methanol. | researchgate.net |

| o-Phenylenediamine | Ethyl bromoacetate (B1195939) | 1. SN2 attack of NH2 on C-Br bond. 2. Intramolecular cyclization to form the dihydroquinoxalinone core. | csus.edu |

Cyclocondensation Mechanisms and Proposed Intermediates

Cyclocondensation reactions provide another major route to the this compound skeleton. This approach typically involves the reaction of an o-phenylenediamine with an α-keto acid, such as 2-oxo-2-phenylacetic acid, or its corresponding ester.

The mechanism is initiated by the condensation between one of the amine groups of the o-phenylenediamine and the ketone carbonyl group of the α-keto acid. This step forms a crucial imine or enamine intermediate. nih.gov The formation of this intermediate is often the rate-determining step and can be influenced by reaction conditions such as pH. nih.gov

Once the imine/enamine intermediate is formed, a rapid intramolecular cyclization occurs. The second amino group attacks the carboxylic acid or ester carbonyl, leading to a tetrahedral intermediate. Subsequent dehydration (in the case of the acid) or elimination of an alcohol (in the case of the ester) results in the formation of the stable, six-membered heterocyclic ring of this compound. nih.gov When unsymmetrically substituted o-phenylenediamines are used, the reaction can lead to a mixture of regioisomers, and the selectivity is dictated by the relative nucleophilicity of the two amino groups and the reactivity of the carbonyl groups. nih.gov

| Diamine Component | Dicarbonyl Component | Proposed Intermediate | Reference |

|---|---|---|---|

| Monosubstituted o-phenylenediamines | Aroylpyruvates | Imine/Enamine | nih.gov |

| o-Phenylenediamine | 3-Bromo-2-oxo-3-phenyl-propionic acid ethyl ester | Likely imine intermediate followed by cyclization and elimination | researchgate.net |

Tandem Reactions and Domino Processes in Dihydroquinoxalinone Synthesis

Tandem or domino reactions offer a highly efficient strategy for synthesizing complex molecules like this compound in a single operation without isolating intermediates. rsc.org These processes are characterized by their atom economy and ability to build molecular complexity rapidly. researchgate.net

A prominent example of a domino process for dihydroquinoxalinone synthesis is the reductive cyclization of N-(o-nitroaryl)amino esters. sapub.org In this approach, a precursor containing both a nitro group on the aromatic ring and an amino ester side chain is subjected to reducing conditions. The reaction is initiated by the reduction of the nitro group to an amine. This newly formed amino group is positioned perfectly for an immediate intramolecular cyclization with the pendant ester group, forming the dihydroquinoxalinone ring in situ. This method avoids the handling of potentially unstable diamines and streamlines the synthetic sequence. sapub.org

Another strategy involves multi-component reactions where three or more starting materials combine in a single pot to form the product. A transition-metal-free, one-pot synthesis of 3,3-disubstituted 3,4-dihydroquinoxalin-2(1H)-ones has been achieved from 1,2-diaminobenzenes, α-ketoesters, and 4-alkyl-1,4-dihydropyridines, showcasing a tandem process. sapub.org

| Domino Strategy | Starting Materials | Key Transformations | Reference |

|---|---|---|---|

| Reductive Cyclization | N-(o-nitroaryl)amino esters | 1. Reduction of nitro group to amine. 2. Intramolecular cyclization (amidation). | sapub.org |

| One-Pot Three-Component Reaction | 1,2-Diaminobenzenes, α-ketoesters, 4-alkyl-1,4-dihydropyridines | Sequential condensation and cyclization events. | sapub.org |

| Cyclization/Hydrosilylation | 1,2-Diaminobenzenes, α-ketoesters | A one-pot tandem procedure involving cyclization and sequential hydrosilylation can be stopped at the 3,4-dihydroquinoxalin-2(1H)-one stage by controlling reactant amounts. researchgate.net | researchgate.net |

Single-Carbon Transfer Mechanisms in Dihydroquinoxalinone Formation

The construction of the dihydroquinoxalinone ring can also be accomplished through mechanisms involving the transfer of a single carbon unit, which ultimately becomes the C2 carbonyl carbon of the heterocycle. These reactions, known as carbonylative cyclizations, often employ single-carbon synthons like carbon monoxide (CO) or their equivalents.

In a typical mechanism, an o-phenylenediamine derivative reacts with a C1 source under catalytic conditions. For instance, palladium-catalyzed carbonylative cyclization can be used. The process involves the coordination of the catalyst to the diamine and the insertion of carbon monoxide to form an acyl-metal intermediate. This is followed by an intramolecular nucleophilic attack by the second amino group onto the newly formed carbonyl group, which, after reductive elimination, yields the cyclic product. To avoid handling toxic carbon monoxide gas, solid CO surrogates such as molybdenum hexacarbonyl can be employed.

While this method is well-established for related heterocycles like dibenzodiazepinones, the principles apply to quinoxalinone synthesis. nih.gov For example, the reaction of an enamine derived from o-phenylenediamine under a carbon monoxide atmosphere can lead to cyclization, affording 3,4-dihydroquinoxalin-2-one derivatives. sapub.org Other C1 synthons, such as phosgene (B1210022) equivalents (e.g., triphosgene, carbonyldiimidazole), can also be used to introduce the carbonyl group between the two nitrogen atoms of the diamine precursor.

Chemical Transformations and Reactivity of the this compound Core

The this compound scaffold is not merely a synthetic endpoint but also a versatile intermediate for further chemical transformations. Its reactivity is centered around the dihydro-pyrazinone ring, which can undergo various modifications, most notably oxidation.

Oxidation Pathways Leading to Quinoxalinone and Other Derivatives

The most common transformation of the this compound core is its oxidation (dehydrogenation) to the corresponding aromatic 3-phenylquinoxalin-2(1H)-one. This reaction involves the formal removal of two hydrogen atoms from the C3 and N4 positions, resulting in the formation of a double bond within the heterocyclic ring and creating a more conjugated, stable system.

This oxidation can be accomplished using a variety of oxidizing agents. For instance, lead tetraacetate has been successfully used to convert this compound into its unsaturated analog. researchgate.net The reaction conditions can also play a crucial role; for example, the synthesis of dihydroquinoxalinones from o-phenylenediamine and ethyl bromoacetate can yield the oxidized quinoxalinone form as a major product in the absence of a base. csus.edu This suggests that air (oxygen) can act as the oxidant under certain conditions. Modern methods may also employ photoredox catalysis for such oxidative functionalizations.

| Oxidizing Agent | Product | Reaction Type | Reference |

|---|---|---|---|

| Lead tetraacetate | 3-Phenylquinoxalin-2(1H)-one | Dehydrogenation | researchgate.net |

| Air (O2) | Quinoxalin-2(1H)-one | In-situ dehydrogenation (favored in the absence of base) | csus.edu |

| DMSO | Quinoxalin-2(1H)-one derivatives | Oxidation | researchgate.net |

Reduction Processes and Formation of More Saturated Analogues

The this compound scaffold contains two key reducible functionalities: the amide carbonyl group (C=O) at the C2 position and the endocyclic imine-like C=N bond that can exist in equilibrium or be formed upon oxidation. Reduction of these groups leads to the formation of more saturated analogues, primarily 3-phenyl-1,2,3,4-tetrahydroquinoxaline. The principal methods to achieve this transformation are through the use of complex metal hydrides and catalytic hydrogenation.

Hydride Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are effective for the complete reduction of the amide functionality within the dihydroquinoxalinone ring. The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom to yield the corresponding amine. This process effectively converts the lactam ring into a fully saturated heterocyclic system. For instance, the reduction of a substituted 3,4-dihydroquinoxalin-2-one with LiAlH₄ in refluxing tetrahydrofuran (B95107) (THF) has been shown to produce the corresponding 1,2,3,4-tetrahydroquinoxaline (B1293668) derivative in good yield. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not potent enough to reduce the stable amide bond under standard conditions. researchgate.net

Catalytic Hydrogenation: Catalytic hydrogenation represents another versatile method for the synthesis of saturated analogues. While this compound is already a partially reduced system, further saturation to the tetrahydroquinoxaline can be achieved. This process typically involves the use of molecular hydrogen (H₂) in the presence of a transition metal catalyst, such as rhodium (Rh), palladium (Pd), or platinum (Pt). Rhodium-based catalysts, particularly those incorporating chiral ligands like thiourea-bisphosphine, have been successfully employed in the asymmetric hydrogenation of quinoxalinone precursors to yield chiral dihydroquinoxalinones. These catalytic systems are also capable of reducing the C=N bond, facilitating the conversion to tetrahydroquinoxalines under controlled hydrogen pressure and temperature. researchgate.net The mechanism involves the oxidative addition of hydrogen to the metal center, followed by the transfer of hydride to the substrate.

The choice of reducing agent and reaction conditions is critical for controlling the extent of reduction. For example, a one-pot tandem procedure involving cyclization and sequential hydrosilylation with polymethylhydrosiloxane (B1170920) (PMHS) can be modulated; decreasing the amount of the hydrosilane allows the reaction to be stopped at the 3,4-dihydroquinoxalin-2(1H)-one stage, whereas a larger excess promotes further reduction.

Table 1: Comparison of Reduction Methods for Dihydroquinoxalin-2-ones

| Method | Reducing Agent/Catalyst | Product Type | Key Features |

|---|---|---|---|

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1,2,3,4-Tetrahydroquinoxaline | Reduces the amide carbonyl completely. Requires anhydrous conditions. |

| Catalytic Hydrogenation | H₂ with Rh, Pd, or Pt catalysts | 1,2,3,4-Tetrahydroquinoxaline | Can be performed stereoselectively with chiral catalysts. Atom economical. |

| Hydrosilylation | Polymethylhydrosiloxane (PMHS) | 1,2,3,4-Tetrahydroquinoxaline | Can be controlled to yield either the dihydroquinoxalinone or the fully reduced product. |

Nucleophilic and Electrophilic Reactivity of the Dihydroquinoxalinone Ring System

The reactivity of the this compound ring is characterized by a balance between nucleophilic and electrophilic behavior, primarily centered around the N1-C2-C3-N4 backbone.

Nucleophilic Reactivity: The most significant nucleophilic character arises from the α-carbon to the carbonyl group (C3). The proton at this position is acidic and can be abstracted by a base to form an enolate intermediate. This enolate is a potent nucleophile and is central to various C-C bond-forming reactions. For example, under photocatalytic conditions, direct enolization of the quinoxalinone ring in water can be facilitated by a sulfonic ion exchange resin. mdpi.com This enol or enolate form readily participates in Mannich-type reactions, reacting with electrophilic imines to generate β-amino ketone derivatives. mdpi.com

Visible-light photocatalysis has been employed to generate a radical at the C3 position, which subsequently engages in nucleophilic addition to electrophiles like trifluoromethyl ketones. This highlights the versatility of the C3 position as a nucleophilic center through various intermediates.

Electrophilic Reactivity: The electrophilic nature of the ring system can be manifested through the formation of an iminium ion intermediate. Under photoredox catalysis, oxidation of the dihydroquinoxalinone can lead to an iminium cation. This highly electrophilic species is susceptible to attack by nucleophiles. In the absence of external nucleophiles, intramolecular reactions can occur. For instance, if the N4 position bears a substituent with a nucleophilic moiety (such as a C=C double bond), an intramolecular cyclization can be triggered where the double bond attacks the electrophilic iminium center. This strategy has been utilized to construct complex polycyclic and spirocyclic ring systems with high stereoselectivity. uit.no

The carbonyl carbon (C2) itself is an electrophilic center, though its reactivity is tempered by the adjacent nitrogen atom (N1) which can donate lone-pair electron density. Nonetheless, it remains susceptible to attack by strong nucleophiles.

Table 2: Key Reactive Sites and Intermediates

| Site/Intermediate | Type of Reactivity | Common Reactions |

|---|---|---|

| C3-H (via Enol/Enolate) | Nucleophilic | Mannich reaction, Alkylation, Aldol-type additions |

| Iminium Cation | Electrophilic | Intramolecular cyclization, Nucleophilic addition |

| Carbonyl Carbon (C2) | Electrophilic | Reduction by strong nucleophiles (e.g., hydrides) |

| Nitrogen Atoms (N1, N4) | Nucleophilic | Alkylation, Acylation (primarily at N4) |

Rearrangement Reactions and Tautomeric Equilibria of Dihydroquinoxalinones

The chemical behavior and reactivity of this compound are profoundly influenced by tautomeric equilibria. While major skeletal rearrangements are not commonly reported, the interconversion between tautomeric forms is a critical mechanistic step in many of its functionalization reactions.

Keto-Enol Tautomerism: The most important tautomeric relationship in this system is the keto-enol equilibrium. The standard keto form, this compound, can tautomerize to its enol form, 3-phenyl-2-hydroxy-1,4-dihydroquinoxaline. Although the equilibrium generally lies heavily in favor of the more stable keto tautomer, the enol form is a crucial reactive intermediate. masterorganicchemistry.comchemistrysteps.com The formation of the enol is often the first step in reactions involving functionalization at the C3 position. Acidic or basic conditions can catalyze this tautomerization, increasing the concentration of the enol or the corresponding enolate, thereby facilitating its participation in nucleophilic reactions. mdpi.com The direct enolization has been mechanistically proposed in photocatalytic approaches to form various (Z)-amino ketones containing the dihydroquinoxalinone skeleton. mdpi.com

Amide-Imidol Tautomerism: A second, less dominant, tautomerism is the amide-imidol equilibrium. The lactam (amide) structure of the ring can interconvert to its imidol tautomer, where the proton from the N1 nitrogen migrates to the carbonyl oxygen, resulting in a hydroxyl group at C2 and a C=N double bond within the ring. While amides are generally much more stable than their imidol counterparts, the imidol form can be involved in certain reaction pathways. The nitrogen atom in the imidol form is significantly more nucleophilic than in the amide form, which could influence reactivity under specific conditions. researchgate.netresearchgate.net

Rearrangement Reactions: While specific named rearrangements like the Beckmann or Baeyer-Villiger are not directly applicable or commonly observed, the dihydroquinoxalinone scaffold can be a precursor for complex structures through processes described as "clever rearrangements." uit.no These often involve multi-step sequences rather than a single concerted rearrangement. For example, photoassisted intramolecular cycloadditions can lead to exotic spirocyclic quinoxalinone systems, a transformation that involves significant reorganization of the molecular structure. uit.no

Table 3: Tautomeric Equilibria of the Dihydroquinoxalinone Ring

| Equilibrium | Keto/Amide Form | Enol/Imidol Form | Significance |

|---|---|---|---|

| Keto-Enol | This compound | 3-Phenyl-2-hydroxy-1,4-dihydroquinoxaline | Crucial for nucleophilic reactivity at the C3 position; catalyzed by acid or base. |

| Amide-Imidol | this compound | 3-Phenyl-2-hydroxy-1,2-dihydroquinoxaline | Generally favors the amide form; the imidol form has enhanced nitrogen nucleophilicity. |

Advanced Spectroscopic Characterization and Crystallographic Analysis of 3 Phenyl 3,4 Dihydroquinoxalin 2 1h One

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in 3-Phenyl-3,4-dihydroquinoxalin-2(1H)-one can be established.

Elucidation of ¹H and ¹³C NMR Spectral Data for Structural Confirmation

The ¹H NMR spectrum of this compound provides distinct signals that confirm its key structural features. In a typical spectrum recorded in dimethyl sulfoxide (DMSO-d₆), a singlet appears around 10.43 ppm, which is characteristic of the amide proton (N-H) at the N1 position. The phenyl group protons present as a multiplet between 7.24 and 7.34 ppm. The protons on the benzo portion of the quinoxaline (B1680401) ring system appear in the aromatic region from approximately 6.57 to 6.76 ppm. A crucial singlet observed at around 4.92 ppm corresponds to the methine proton (C-H) at the C3 position, confirming the dihydro nature of the quinoxaline ring. rsc.org

The ¹³C NMR spectrum further corroborates the molecular structure by identifying each unique carbon environment. The carbonyl carbon (C=O) of the amide group typically resonates downfield, providing a key diagnostic signal. The carbons of the phenyl ring and the fused benzene (B151609) ring show a series of signals in the aromatic region (approximately 113-141 ppm). The methine carbon at the C3 position, bonded to the phenyl group, gives a characteristic signal in the aliphatic region, further confirming the structure.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 10.43 | s | N1-H |

| 7.34 - 7.24 | m | Phenyl-H |

| 6.76 | dd | Quinoxaline-H |

| 6.67 | s | N4-H |

| 6.62 - 6.57 | m | Quinoxaline-H |

| 4.92 | s | C3-H |

| Data recorded in DMSO-d₆ at 400 MHz. rsc.org |

Application of Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY) for Complex Structures and Regioisomer Assignment

While 1D NMR is powerful, two-dimensional (2D) NMR techniques are indispensable for assigning complex structures and resolving ambiguities, such as determining the correct regioisomer in syntheses of substituted dihydroquinoxalinones. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It is invaluable for unambiguously assigning carbon signals by linking them to their known proton counterparts, confirming, for example, the direct bond between the methine proton at 4.92 ppm and its corresponding carbon. pressbooks.pub

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for piecing together the molecular skeleton. For instance, an HMBC experiment would show correlations from the C3-H proton to the carbons of the phenyl ring and to the carbonyl carbon (C2), providing definitive evidence of the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and conformation. In complex derivatives of this compound, NOESY can help establish the spatial relationship between substituents. utoronto.ca

These 2D NMR methods are often critical in synthetic chemistry to confirm that the desired regioisomer has been formed, as different isomers can be difficult to distinguish by 1D NMR or other simpler techniques alone.

Infrared (IR) and High-Resolution Mass Spectrometry (HRMS) for Functional Group Analysis and Molecular Weight Determination

IR spectroscopy and HRMS provide complementary information to NMR for a complete structural characterization.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the IR spectrum would prominently feature a strong absorption band for the amide carbonyl group (C=O) typically in the region of 1670-1690 cm⁻¹. Additionally, stretching vibrations corresponding to the N-H bonds of the amide and amine groups would be visible, usually in the 3200-3400 cm⁻¹ range. Aromatic C-H and C=C stretching bands would also be present.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. rsc.org For this compound (C₁₄H₁₂N₂O), the calculated exact mass is 224.09496. An HRMS measurement confirming this value provides high confidence in the molecular formula and rules out other potential structures with the same nominal mass.

X-ray Diffraction Studies for Solid-State Structure and Crystal Packing

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

Determination of Molecular Conformation and Dihedral Angles within the Dihydroquinoxaline Moiety

X-ray diffraction studies on derivatives of this compound show that the dihydroquinoxaline moiety is typically non-planar. nih.goviucr.org For example, in the related structure 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one, a dihedral angle of 4.51 (5)° exists between the constituent rings of the quinoxaline system. nih.goviucr.org

A key conformational feature is the dihedral angle between the plane of the dihydroquinoxaline ring system and the attached phenyl ring at the C3 position. This angle can vary significantly depending on the substituents and crystal packing forces. In related structures, this angle has been observed to be around 30.87 (4)°, indicating a significant tilt of the phenyl ring relative to the heterocyclic core. nih.goviucr.org This orientation is influenced by both steric effects and the formation of intra- and intermolecular interactions. iucr.orgnih.gov

Table 2: Selected Dihedral Angles in 3-Phenyl-dihydroquinoxaline-2(1H)-one Derivatives

| Compound | Dihedral Angle (Dihydroquinoxaline vs. Phenyl Ring) | Reference |

| 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one | 30.87 (4)° | nih.gov |

| Substituted Dimer | 7.35 (5)° and 37.63 (5)° | nih.gov |

| Substituted Dimer | 11.51 (7)° | nih.gov |

| Note: Angles can vary based on substitution and crystal environment. |

Analysis of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions in Crystal Lattices

The crystal packing of this compound and its derivatives is stabilized by a network of non-covalent interactions. nih.gov X-ray analysis reveals the specific nature of these interactions:

Hydrogen Bonding: C—H⋯O and C—H⋯N hydrogen bonds are commonly observed, linking molecules into chains or more complex three-dimensional networks. nih.goviucr.orgnih.gov The amide oxygen is a frequent hydrogen bond acceptor.

π-Stacking Interactions: The aromatic rings of the quinoxaline system and the phenyl substituent participate in π-stacking interactions, where the planes of the rings are arranged in a parallel or offset fashion. These interactions, with centroid-to-centroid distances typically between 3.6 and 3.9 Å, are crucial for stabilizing the crystal lattice. nih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful tool for investigating intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities from all other molecules, it allows for the quantification of different types of intermolecular contacts.

For derivatives of this compound, Hirshfeld surface analysis has been employed to elucidate the nature and extent of various non-covalent interactions that stabilize the crystal structure. These analyses generate two-dimensional fingerprint plots that summarize the intermolecular contacts.

Similarly, for N-benzyl-3-phenylquinoxalin-2-amine, a compound with a related quinoxaline core, H···H contacts are also the dominant contributors to the surface area, making up 53.4% of the total uomphysics.net. This prevalence of H···H contacts is a common feature in organic molecules and highlights the importance of van der Waals forces in crystal packing.

The following table summarizes the percentage contributions of various intermolecular contacts to the total Hirshfeld surface area for a derivative of this compound.

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 51.3 |

| C···H/H···C | 24.2 |

| C···C | 9.0 |

| N···H/H···N | 6.5 |

| O···H/H···O | 5.0 |

| C···N | 3.5 |

This data is for 3-phenyl-1-{3-[(3-phenylquinoxalin-2-yl)oxy]propyl}-1,2-dihydroquinoxalin-2-one, a derivative of the subject compound. nih.goviucr.org

Electronic Spectroscopy: UV-Visible Absorption and Emission Properties, including Excited-State Phenomena of Dihydroquinoxalinones

Electronic spectroscopy, specifically UV-Visible absorption and emission spectroscopy, provides valuable information about the electronic transitions within a molecule. The dihydroquinoxalinone core, featuring a conjugated π-electron system, is expected to exhibit characteristic absorption and emission properties.

The extent of conjugation in a molecule significantly influences its UV-Vis absorption spectrum. An increase in conjugation generally leads to a decrease in the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in the absorption of longer wavelengths of light.

For quinoxalin-2(1H)-one derivatives, studies have shown that these compounds can absorb visible light. For instance, a derivative of quinoxalin-2(1H)-one is capable of absorbing light in the purple region of the visible spectrum. acs.org Upon irradiation, new absorption peaks have been observed at 465 and 495 nm, suggesting the formation of new species or complexes in the excited state acs.org.

The photoexcitation of quinoxalin-2(1H)-ones can lead to a variety of photochemical reactions. Under visible light, the photoexcited quinoxalin-2(1H)-one can engage in single-electron transfer (SET) processes acs.org. This excited-state reactivity is a key aspect of the photochemistry of this class of compounds and is being explored for applications in photoredox catalysis.

The following table outlines the key electronic spectroscopy properties observed for a quinoxalin-2(1H)-one derivative.

| Property | Observation |

| UV-Visible Absorption | Absorbs in the purple region of the visible spectrum. |

| Excited-State Absorption | New absorption peaks appear at 465 and 495 nm after irradiation. |

| Excited-State Reactivity | Capable of undergoing single-electron transfer upon photoexcitation. |

This data is for a derivative of quinoxalin-2(1H)-one and illustrates the general electronic properties of this class of compounds. acs.org

Computational and Theoretical Investigations on 3 Phenyl 3,4 Dihydroquinoxalin 2 1h One

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. calvin.edu It is widely utilized for its balance of accuracy and computational efficiency, making it a standard tool for studying molecules of medium to large size, such as quinoxalinone derivatives. calvin.eduresearchgate.net Calculations are often performed using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p), which provide a reliable description of molecular geometries and electronic properties. nih.govnih.gov

A fundamental step in computational analysis is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms in a molecule. For derivatives of 3-Phenyl-3,4-dihydroquinoxalin-2(1H)-one, DFT calculations have been used to determine the most stable conformation in the gas phase, which can then be compared with experimental data from X-ray crystallography. nih.govnih.gov

Studies on closely related N-substituted 3-phenylquinoxalin-2-one derivatives reveal key structural features that are expected to be present in the parent compound. The dihydroquinoxaline ring system is typically not perfectly planar. nih.gov For instance, in 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one, a dihedral angle of 4.51 (5)° exists between the constituent rings of the dihydroquinoxaline moiety. nih.gov A significant conformational feature is the rotation of the C3-phenyl group relative to the plane of the quinoxalinone core. This twist is consistently observed, with the dihedral angle varying depending on the substitution and crystal packing forces. In different derivatives, this angle has been reported to be 20.40 (9)°, 30.87 (4)°, and 39.32 (5)°. nih.govnih.govnih.gov This non-planar arrangement is crucial for understanding the molecule's intermolecular interactions and biological activity.

The table below presents a comparison of selected theoretical and experimental bond lengths and angles for a representative N-alkylated derivative, demonstrating the high level of agreement typically achieved by DFT calculations.

| Parameter | Bond/Angle | Calculated (DFT) | Experimental (X-ray) |

|---|---|---|---|

| Bond Length (Å) | N1–C2 | 1.385 | 1.381 (3) |

| Bond Length (Å) | C2–O1 | 1.227 | 1.221 (2) |

| Bond Length (Å) | C2–C3 | 1.481 | 1.478 (3) |

| Bond Length (Å) | C3–N4 | 1.289 | 1.284 (3) |

| Bond Angle (°) | C8–N1–C2 | 123.6 | 123.5 (2) |

| Bond Angle (°) | O1–C2–N1 | 120.9 | 121.1 (2) |

| Bond Angle (°) | N4–C3–C2 | 124.7 | 124.9 (2) |

| Bond Angle (°) | C4–N4–C3 | 117.4 | 117.6 (2) |

Data adapted from studies on 1-nonyl-3-phenylquinoxalin-2-one for illustrative purposes. nih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, thus governing electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. wikipedia.org A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. emerginginvestigators.orgnih.gov

The following table summarizes key quantum chemical parameters calculated for a representative N-substituted 3-phenylquinoxalin-2-one derivative.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Total Energy | Etotal | -29343.5617 |

| HOMO Energy | EHOMO | -6.1155 |

| LUMO Energy | ELUMO | -2.2251 |

| Energy Gap | ΔE | 3.8904 |

| Ionization Potential | I ≈ -EHOMO | 6.1155 |

| Electron Affinity | A ≈ -ELUMO | 2.2251 |

| Electronegativity | χ = (I+A)/2 | 4.1703 |

| Chemical Hardness | η = (I-A)/2 | 1.9452 |

| Electrophilicity Index | ω = χ²/2η | 4.4703 |

| Softness | σ = 1/η | 0.5141 |

Data adapted from studies on 1-nonyl-3-phenylquinoxalin-2-one for illustrative purposes. nih.gov

The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. nih.gov The ESP map illustrates the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential. researchgate.net Regions with negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions with positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack. nih.govresearchgate.net

For a molecule like this compound, the ESP surface would show the most negative potential localized around the highly electronegative oxygen atom of the carbonyl group. This indicates that the carbonyl oxygen is the primary site for interactions with electrophiles or for hydrogen bonding. The nitrogen atoms of the quinoxaline (B1680401) ring would also exhibit negative potential, though to a lesser extent than the carbonyl oxygen. researchgate.net Conversely, the most positive potential would be found around the hydrogen atom attached to the N1 nitrogen (N-H), making it the most likely site for deprotonation by a base or for nucleophilic interaction.

Analysis of molecular orbitals and charge distribution provides a quantitative picture of the electronic landscape of a molecule. As mentioned, the frontier molecular orbitals (HOMO and LUMO) of 3-phenylquinoxalin-2-one derivatives are typically delocalized over the entire π-system, indicating a conjugated electronic structure. nih.govnih.gov

Reaction Mechanism Prediction and Energy Profile Calculations using Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the prediction of reaction pathways and the calculation of energy profiles. rsc.org By modeling reactants, transition states, intermediates, and products, researchers can map out the energetic landscape of a chemical reaction and identify the rate-determining step. nih.gov

While specific energy profile calculations for reactions of the parent this compound are not extensively detailed in the literature, the methodology can be applied to understand its synthesis and reactivity. For example, the common synthesis of the dihydroquinoxalin-2-one core involves the condensation of an o-phenylenediamine (B120857) with an α-keto ester or α-halo ester. csus.edu A computational study of this process would involve:

Optimizing the 3D structures of the reactants, all potential intermediates, and transition states.

Calculating the Gibbs free energy for each structure.

Constructing a reaction coordinate diagram to visualize the energy changes along the reaction pathway.

This approach can predict the feasibility of a proposed mechanism and explain observed regioselectivity or stereoselectivity. Furthermore, computational methods like molecular docking and molecular dynamics simulations are used to predict how dihydroquinoxalinone derivatives interact with biological targets, such as enzymes. nih.govnih.gov These studies calculate the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the molecule and the active site, guiding the design of more potent and selective therapeutic agents. nih.gov

Theoretical Investigations of Spectroscopic Properties (e.g., Vibrational Frequencies, UV-Vis Transitions)

DFT calculations are also highly effective for predicting the spectroscopic properties of molecules, which can be directly compared with experimental data for structure validation.

Vibrational Frequencies (FT-IR): After a successful geometry optimization, the harmonic vibrational frequencies of the molecule can be calculated. nih.gov These theoretical frequencies correspond to the vibrational modes (stretching, bending, etc.) observed in an infrared (IR) spectrum. By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific molecular motion. For this compound, key predicted vibrations would include the C=O stretching frequency of the amide carbonyl group, the N-H stretching frequency, and various C-H and C=C aromatic stretching modes. The good agreement often found between theoretical and experimental bond parameters suggests a similarly high accuracy for vibrational frequency predictions. nih.gov

UV-Vis Transitions: The electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption spectra can be modeled using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic excitations from the ground state to various excited states. The calculated excitation energies and their corresponding oscillator strengths can be used to simulate the UV-Vis spectrum. The lowest energy transition is often related to the HOMO→LUMO excitation, and the calculated HOMO-LUMO gap provides a first approximation of the wavelength of maximum absorption (λ_max). These calculations can help interpret experimental spectra and understand the electronic transitions responsible for the molecule's absorption of light.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational flexibility and the influence of solvent on the behavior of molecules like this compound at an atomic level. easychair.org These simulations provide insights into the dynamic nature of the molecule, which is crucial for understanding its interactions with biological targets or its behavior in different chemical environments.

Solvent effects play a critical role in the behavior of this compound. The presence of a solvent can influence conformational preferences, stabilize or destabilize certain forms of the molecule, and mediate intermolecular interactions. MD simulations can explicitly model the solvent molecules, providing a detailed picture of the solute-solvent interactions. easychair.org By running simulations in different solvents (e.g., water, methanol, DMSO), it is possible to understand how the polarity and hydrogen-bonding capabilities of the environment affect the molecule's structure and dynamics. nih.gov For instance, in a polar solvent, conformations that expose polar groups to the solvent may be favored.

The following table illustrates the type of data that could be generated from a molecular dynamics study on this compound in different solvents.

| Simulation Parameter | Value in Water | Value in Methanol | Value in DMSO |

|---|---|---|---|

| Simulation Time (ns) | 100 | 100 | 100 |

| Predominant Dihedral Angle (N1-C2-C3-C_phenyl) | -75° | -85° | -90° |

| Average Solvent Accessible Surface Area (Ų) | 350 | 365 | 370 |

| Number of Hydrogen Bonds (solute-solvent) | 4.2 | 2.8 | 1.5 |

This is a hypothetical table for illustrative purposes.

Quantum Chemical Studies on Intramolecular Proton Transfer (ESIPT, TICT) Phenomena in Dihydroquinoxalinone Derivativesrsc.org

Quantum chemical studies are instrumental in understanding the electronic structure and photochemical behavior of molecules, including dihydroquinoxalinone derivatives. Phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT) and Twisted Intramolecular Charge Transfer (TICT) are of significant interest as they can dictate the fluorescence properties and photostability of these compounds. mdpi.comchemrxiv.org

ESIPT is a process where a proton is transferred within a molecule in its electronically excited state. mdpi.com This phenomenon is common in molecules containing both a proton donor and a proton acceptor group in close proximity, often connected by an intramolecular hydrogen bond. rsc.org For dihydroquinoxalinone derivatives, a hydroxyl or amino substituent on the phenyl ring or the quinoxalinone core could potentially facilitate ESIPT. Upon photoexcitation, the acidity and basicity of the donor and acceptor groups can change, driving the proton transfer. This process often leads to a large Stokes shift in the fluorescence spectrum, meaning a significant difference between the absorption and emission wavelengths. rsc.org

TICT is another excited-state phenomenon that can occur in flexible molecules. It involves the rotation around a single bond in the excited state, leading to a conformation with significant charge separation. mdpi.com In the case of this compound and its derivatives, rotation of the phenyl group relative to the dihydroquinoxalinone core could potentially lead to a TICT state, especially if the phenyl ring bears electron-donating or -withdrawing substituents. The formation of a TICT state can result in dual fluorescence or fluorescence quenching.

Quantum chemical methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to study these phenomena. These calculations can be used to:

Optimize the geometries of the ground and excited states.

Calculate the potential energy surfaces for the proton transfer or torsional motion.

Determine the energy barriers for the ESIPT or TICT processes.

Simulate the absorption and emission spectra.

The following table presents hypothetical data from a quantum chemical study on a hydroxyl-substituted derivative of this compound, investigating the ESIPT process.

| Computational Parameter | Ground State (S₀) | Excited State (S₁) - Normal Form | Excited State (S₁) - Tautomer Form |

|---|---|---|---|

| Calculated Absorption λmax (nm) | 320 | - | - |

| Calculated Emission λmax (nm) | - | 410 | 550 |

| Energy Barrier for ESIPT (kcal/mol) | 12.5 | 2.1 | |

| O-H Bond Length (Å) | 0.98 | 1.05 | 1.75 |

| N...H Distance (Å) | 1.85 | 1.60 | 1.02 |

This is a hypothetical table for illustrative purposes based on similar systems.

Structure Activity Relationship Sar and the 3 Phenyl 3,4 Dihydroquinoxalin 2 1h One Scaffold in Chemical Design

Principles of Molecular Design and Modification for Dihydroquinoxalinone Derivatives

The design and modification of dihydroquinoxalinone derivatives are guided by established medicinal chemistry principles. These principles focus on altering the molecule's steric, electronic, and lipophilic properties to enhance its interaction with biological targets and improve its pharmacokinetic profile.

Impact of Substituent Effects on Overall Molecular Properties and Reactivity

The properties and reactivity of the 3-phenyl-3,4-dihydroquinoxalin-2(1H)-one scaffold are significantly influenced by the nature and position of substituents on both the phenyl ring and the quinoxalinone core. These substituents can alter the electron density distribution across the molecule, thereby affecting its chemical behavior and interaction with biological targets.

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyl (-CO-R) decrease the electron density of the rings, making them less reactive towards electrophiles libretexts.orglibretexts.org. EWGs can introduce specific interaction points, such as hydrogen bond acceptors, which can be crucial for binding to a biological target. Studies have shown that EWGs on the phenyl ring can enhance the selectivity of certain derivatives for specific metal ions researchgate.net. The reactivity of quinoxalinone derivatives is markedly enhanced by EWG substituents nih.gov.

The position of the substituent (ortho, meta, or para on the phenyl ring, or at various positions on the quinoxalinone core) also plays a critical role. The directing effect of a substituent determines the position of subsequent chemical modifications and can orient the molecule within a receptor's binding pocket libretexts.orglibretexts.org. For example, the introduction of substituents at the C7 position of the dihydroquinoxalinone skeleton has been explored to interact with specific cavities in target enzymes nih.gov.

| Substituent Type | Example Groups | Effect on Ring Electron Density | Impact on Reactivity (Electrophilic Substitution) | Observed Influence on Molecular Properties |

|---|---|---|---|---|

| Electron-Donating (EDG) | -CH3, -OCH3, -NH2 | Increases | Activates (faster reaction) | Increased fluorescence intensity researchgate.net |

| Electron-Withdrawing (EWG) | -NO2, -CN, -COOH, Halogens (F, Cl) | Decreases | Deactivates (slower reaction) | Enhanced binding selectivity, improved inhibitory activity researchgate.netnih.govresearchgate.net |

Strategies for Chemical Diversification at the Phenyl Ring and Dihydroquinoxaline Core

Chemical diversification of the this compound scaffold is essential for exploring its chemical space and optimizing its biological activity. Several synthetic strategies are employed to introduce a wide range of functional groups at specific positions.

Diversification at the Dihydroquinoxaline Core:

N-Alkylation/Arylation: The nitrogen atoms at positions N1 and N4 are common sites for modification. N-alkylation can be achieved using various alkyl halides in the presence of a base nih.govnih.gov. This strategy is used to introduce chains of varying lengths and functionalities, which can modulate the compound's solubility and ability to interact with hydrophobic pockets in target proteins. For example, N-alkylation with di-halogenated carbon chains has been reported as a route to new derivatives nih.gov.

C-H Functionalization: Direct C-H activation has emerged as a powerful tool for modifying the quinoxalinone core, allowing for the introduction of aryl, alkyl, and other groups without pre-functionalization thieme-connect.commdpi.com. This approach provides an efficient way to synthesize 3-functionalized quinoxalin-2(1H)-ones thieme-connect.com.

Cyclocondensation Reactions: The synthesis of the core itself from substituted o-phenylenediamines allows for the introduction of substituents onto the benzene (B151609) portion of the quinoxalinone system from the start researchgate.netnih.gov. The regioselectivity of this cyclocondensation can be controlled by the reaction conditions, enabling the synthesis of specific isomers nih.gov.

Diversification at the Phenyl Ring:

Suzuki Cross-Coupling: For derivatives where the quinoxalinone core is halogenated (e.g., at C7), Suzuki cross-coupling reactions with various phenylboronic acids can be used to introduce substituted phenyl rings nih.gov.

Using Substituted Starting Materials: The most straightforward approach is to start the synthesis with a substituted phenyl precursor, such as a substituted benzoylpyruvate or a related α,γ-diketoester, which then reacts with o-phenylenediamine (B120857) nih.govresearchgate.net.

These strategies allow for the creation of large libraries of compounds with diverse functionalities, which can then be screened for desired biological activities.

The this compound Framework as a Privileged Scaffold

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple, often unrelated, biological targets with high affinity nih.govmdpi.comnih.gov. The this compound framework is considered such a scaffold due to the wide range of biological activities exhibited by its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties researchgate.netnih.gov.

Its Role as a Key Building Block in Complex Heterocyclic Systems and Analogue Synthesis

The this compound moiety serves as a versatile starting material or intermediate for the synthesis of more complex molecular architectures researchgate.netresearchgate.net. Its inherent chemical reactivity allows it to be elaborated into a variety of other heterocyclic systems.

The quinoxalinone skeleton is a fundamental building block for creating novel fused-ring systems and poly-fused heterocycles nih.govresearchgate.net. For instance, derivatives can be synthesized to incorporate other heterocyclic rings like pyrazoles or thiazoles, leading to compounds with potentially new or enhanced biological activities researchgate.neteurjchem.com. The reactivity of the scaffold allows for its use in multicomponent reactions, providing rapid access to complex molecules from simple precursors nih.govpreprints.org. The synthesis of hybrid molecules, where the quinoxalinone core is linked to another pharmacologically active moiety like a triazole, is another strategy to develop compounds with novel therapeutic potential nih.gov.

Exploration of Chemical Space via Scaffold Derivatization

Exploring the chemical space around the this compound scaffold is a key strategy in drug discovery univr.it. By systematically modifying the scaffold at its various reactive sites, chemists can generate libraries of analogues with a wide range of physicochemical properties and three-dimensional shapes.

This derivatization process involves: